1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol is a complex organic compound with a molecular formula of C23H22Cl2N2O This compound is characterized by the presence of a carbazole moiety substituted with dichloro groups and a propanol chain linked to a p-tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by chlorination to introduce the dichloro groups. The subsequent steps involve the attachment of the propanol chain and the p-tolylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol: Similar structure with a methoxy group instead of a p-tolyl group.
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,4-dimethoxy-phenylamino)-propan-2-ol: Contains additional methoxy groups on the phenyl ring.
1-(3,6-Dichloro-carbazol-9-yl)-3-(3,5-diphenyl-pyrazol-1-yl)-propan-2-ol: Features a pyrazolyl group instead of a p-tolyl group.
Uniqueness
1-(3,6-Dichloro-carbazol-9-yl)-3-p-tolylamino-propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZEAFLCBSEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.